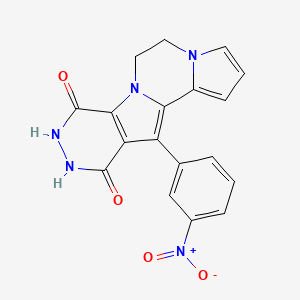
Antiproliferative agent-42
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiproliferative agent-42 is a synthetic compound known for its significant activity against various cancer cell lines. It has been extensively studied for its potential to inhibit cell proliferation, making it a promising candidate in the field of cancer therapy. The compound’s unique structure allows it to interact with specific molecular targets, leading to the suppression of tumor growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-42 typically involves a multi-step process. One common route includes the cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: Antiproliferative agent-42 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, hydroxide, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Antiproliferative agent-42 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in cell biology to investigate cell cycle regulation and apoptosis.
Medicine: Its primary application is in cancer research, where it is tested for its efficacy against various cancer cell lines.
Mécanisme D'action
The mechanism by which antiproliferative agent-42 exerts its effects involves multiple pathways:
Comparaison Avec Des Composés Similaires
Antiproliferative agent-42 is compared with other similar compounds to highlight its uniqueness:
Propriétés
Formule moléculaire |
C18H13N5O4 |
|---|---|
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
16-(3-nitrophenyl)-6,9,12,13-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,10(15)-tetraene-11,14-dione |
InChI |
InChI=1S/C18H13N5O4/c24-17-14-13(10-3-1-4-11(9-10)23(26)27)15-12-5-2-6-21(12)7-8-22(15)16(14)18(25)20-19-17/h1-6,9H,7-8H2,(H,19,24)(H,20,25) |
Clé InChI |
RUDJGFFLROFFPI-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=C(C3=C2C(=O)NNC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CN51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















